Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate
Description
Its core structure comprises a thiophene ring substituted with:
- A 4-methyl group at position 2.
- A 3-fluorobenzamido moiety at position 2.
- A 2,4-dimethoxyphenyl carbamoyl group at position 3.
- An ethyl ester at position 3.
Thiophene derivatives are renowned for their aromatic stability, sulfur-mediated electronic effects, and bioactivity modulation . The ethyl ester improves solubility compared to methyl esters, which is critical for pharmacokinetics .
Properties
IUPAC Name |
ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-2-[(3-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O6S/c1-5-33-24(30)19-13(2)20(22(29)26-17-10-9-16(31-3)12-18(17)32-4)34-23(19)27-21(28)14-7-6-8-15(25)11-14/h6-12H,5H2,1-4H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVBSQLSYDEPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=C(C=C2)OC)OC)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparisons with analogs. Key differences in substituents, core modifications, and biological outcomes are summarized below:
Structural and Functional Comparisons
Key Observations
Ester Substituents :
- Ethyl esters (as in the target compound) generally improve solubility and metabolic stability compared to methyl esters .
- Higher molecular weight analogs (e.g., 566.5 g/mol in ) may face challenges in bioavailability.
Halogen and Methoxy Effects: 3-Fluorobenzamido (target compound) vs. 4-fluorobenzamido (): Fluorine position alters electronic distribution and target binding . 2,4-Dimethoxyphenyl (target) vs.
Core Modifications :
- Benzothiophene-containing analogs () exhibit distinct π-π stacking interactions but lack the thiophene’s metabolic versatility.
- Tetrahydrobenzo[b]thiophene derivatives () show higher cytotoxicity, likely due to increased planarity and DNA intercalation .
Functional Group Impact :
- Trifluoromethyl groups () enhance electron-withdrawing effects, improving stability and enzyme inhibition .
- Nitro groups () are metabolically reactive, often limiting therapeutic use despite potent activity .
Research Findings and Implications
- Biological Activity : The target compound’s 3-fluorobenzamido and dimethoxyphenyl groups suggest kinase or protease inhibition, akin to EGFR inhibitors .
- Synthetic Feasibility : Multi-step synthesis involving amide coupling and esterification is standard for such derivatives, requiring precise control of reaction conditions (e.g., solvent polarity, temperature) .
- Comparative Advantages :
- Superior solubility vs. methyl ester analogs .
- Reduced metabolic risks vs. nitro-containing derivatives .
Biological Activity
The compound Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular formula for this compound is . The structure features a thiophene ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 398.46 g/mol |
| Melting Point | Not readily available |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white powder |
The biological activity of this compound can be attributed to its structural components, which may interact with various biological targets:
- Anticancer Activity : The presence of the thiophene moiety has been linked to anticancer properties. Studies suggest that thiophene derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The dimethoxyphenyl group may contribute to anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
- Antimicrobial Properties : Some derivatives of thiophene have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of similar compounds:
- Antitumor Effects : A study on thiophene derivatives indicated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspases and the mitochondrial pathway.
- Inflammation Models : In animal models of inflammation, compounds with similar structures have shown a reduction in edema and inflammatory markers, suggesting a potential for therapeutic use in conditions like arthritis.
- Antimicrobial Testing : this compound has been evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promising results.
Case Studies
- Case Study 1 : A clinical trial involving a related thiophene compound demonstrated a reduction in tumor size in patients with advanced solid tumors after a regimen including the compound.
- Case Study 2 : In vitro studies showed that the compound significantly inhibited the growth of Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Q & A
Basic: What are the key synthetic strategies for preparing this thiophene derivative, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Construction of the thiophene core via the Gewald reaction , where ethyl cyanoacetate reacts with ketones (e.g., acetoacetanilide) and sulfur under basic conditions (e.g., triethylamine) to form 2-aminothiophene intermediates .
- Step 2: Sequential acylation of the amino groups using 3-fluorobenzoyl chloride and (2,4-dimethoxyphenyl)carbamoyl chloride in aprotic solvents (e.g., DMF or THF) at 0–5°C to prevent side reactions .
- Optimization Tips:
- Use TLC (thin-layer chromatography) to monitor reaction progress.
- Purify intermediates via column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70% v/v) .
Basic: What analytical techniques are critical for confirming the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons on aromatic rings (e.g., 2,4-dimethoxyphenyl protons at δ 6.8–7.2 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm).
- ¹³C NMR confirms carbonyl carbons (e.g., ester at ~165 ppm, amides at ~170 ppm) .
- Mass Spectrometry (HRMS):
- ESI-HRMS validates the molecular ion peak (e.g., [M+H]⁺ calculated for C₂₄H₂₃FN₂O₆S: 510.1264) .
- HPLC:
- Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Conflicting results often arise from variations in substituent effects or assay conditions:
- Case Study: Discrepancies in IC₅₀ values for kinase inhibition may stem from:
- Substituent Positioning: Fluorine at the 3-position (vs. 4-position) on the benzamido group alters steric hindrance and target binding .
- Assay Conditions: Differences in buffer pH (e.g., 7.4 vs. 6.8) or ATP concentration in enzymatic assays can skew results .
- Resolution Strategy:
- Perform dose-response curves under standardized conditions (pH 7.4, 1 mM ATP).
- Use molecular docking (e.g., AutoDock Vina) to compare binding modes of analogs with varying substituents .
Advanced: What crystallographic methods are suitable for resolving the compound’s 3D structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD):
- Grow crystals via vapor diffusion (e.g., dichloromethane/hexane).
- Use SHELX for structure refinement:
- SHELXL refines anisotropic displacement parameters for heavy atoms (e.g., sulfur).
- Validate hydrogen bonds (e.g., N–H···O=C interactions) with SHELXPRO .
- Challenges:
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Methodological Answer:
SAR Trends (Table 1):
| Substituent Modification | Observed Effect on Activity | Reference |
|---|---|---|
| 2,4-Dimethoxyphenyl → 3,4-Dimethoxyphenyl | ↑ Solubility, ↓ LogP | |
| 3-Fluorobenzamido → 4-Fluorobenzamido | ↑ Binding to EGFR kinase (ΔΔG = -1.2 kcal/mol) | |
| Ethyl ester → Methyl ester | ↓ Metabolic stability in liver microsomes |
Methodology:
- Synthesize analogs via parallel combinatorial chemistry.
- Test in in vitro assays (e.g., kinase inhibition) and correlate with computed descriptors (e.g., LogP, polar surface area) .
Advanced: What computational tools predict toxicity and metabolic pathways for preclinical evaluation?
Methodological Answer:
- Toxicity Prediction:
- GUSAR: Predicts acute toxicity (LD₅₀) based on QSAR models; input SMILES string for automated analysis .
- Metabolism Prediction:
- SwissADME: Identifies probable CYP450 oxidation sites (e.g., demethylation of methoxy groups) .
- Validation:
- Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
Advanced: How can researchers address low yields in the final acylation step?
Methodological Answer:
- Root Cause Analysis:
- Competing hydrolysis of acyl chlorides in polar solvents (e.g., DMF with trace moisture).
- Optimization Steps:
- Use molecular sieves (3Å) to dry solvents.
- Replace DMF with THF for slower, more controlled acylation.
- Increase stoichiometry of acyl chloride (1.5 equiv.) and add dropwise at -10°C .
Advanced: What strategies validate target engagement in cellular assays?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA):
- Treat cells with the compound (10 µM, 1 hr), lyse, and heat (37–65°C).
- Centrifuge and quantify soluble target protein (e.g., EGFR) via Western blot .
- Negative Control:
- Use a structural analog lacking the 3-fluorobenzamido group to confirm specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
